molecular formula C11H14N4O2 B577962 tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate CAS No. 1256643-33-0

tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate

Cat. No. B577962
M. Wt: 234.259
InChI Key: OEKQZSLBKCYUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 1256643-33-0 . It has a molecular weight of 234.26 and its IUPAC name is tert-butyl 6-amino-5-cyano-3-pyridinylcarbamate . It is stored at room temperature and is a solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N4O2/c1-11(2,3)17-10(16)15-8-4-7(5-12)9(13)14-6-8/h4,6H,1-3H3,(H2,13,14)(H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 77.2 Ų . The compound is covalently bonded and is canonicalized .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research indicates that tert-butyl (6-amino-5-cyanopyridin-3-yl)carbamate serves as an intermediate in the synthesis of biologically active molecules. For instance, it is an important intermediate in the synthesis of compounds such as omisertinib (AZD9291), showcasing its role in the development of targeted therapies for diseases like cancer (Bingbing Zhao et al., 2017). The optimized synthetic methods for this compound highlight its importance in medicinal chemistry and drug discovery processes.

Chemical Synthesis and Structural Studies

The compound also features in studies focused on the synthesis of cyclohexane carboxamide derivatives, which are crucial for the development of anticoagulant agents. An efficient stereoselective route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple cyclohexene carboxylic acid underlines the compound's versatility in chemical synthesis (Xin Wang et al., 2017).

Moreover, studies on the preparation and Diels-Alder reaction of 2-amido substituted furans involving tert-butyl carbamates, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, reveal the compound's application in exploring new chemical reactions and enhancing understanding of molecular interactions (P. Baillargeon et al., 2017).

Photocatalytic Reactions

The application of tert-butyl carbamates in photocatalytic reactions is another area of interest. Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamates exemplifies the compound's role in establishing new cascade pathways for assembling a range of amino compounds under mild conditions (Zhi-Wei Wang et al., 2022).

Safety And Hazards

The compound has a signal word of “Warning” and hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The compound is used in scientific research. Its versatile properties make it valuable for various applications, including drug synthesis and catalysis. It is also used in bulk manufacturing, sourcing, and procurement .

properties

IUPAC Name

tert-butyl N-(6-amino-5-cyanopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-8-4-7(5-12)9(13)14-6-8/h4,6H,1-3H3,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKQZSLBKCYUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149284
Record name Carbamic acid, N-(6-amino-5-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate

CAS RN

1256643-33-0
Record name Carbamic acid, N-(6-amino-5-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(6-amino-5-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.